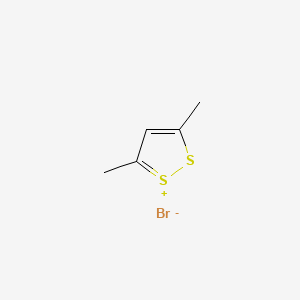
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is a heterocyclic compound containing sulfur atoms. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific fields. The compound’s structure includes a five-membered ring with two sulfur atoms and a positively charged nitrogen atom, which contributes to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide can be synthesized through several methods. One common approach involves the reaction of 1,3-dithiane with bromine under controlled conditions. This reaction proceeds via a sulfonium-mediated ring-closure, resulting in the formation of the desired compound . The reaction typically requires mild conditions and completes within minutes.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms and the positively charged nitrogen atom in the ring structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or dithiols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the bromide ion, forming new derivatives.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide involves its ability to undergo redox reactions and form stable complexes with metal ions. The sulfur atoms in the ring structure can donate electrons, making the compound an effective ligand for metal ions. This property is exploited in various catalytic processes and in the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: Another sulfur-containing heterocycle with similar reactivity but different ring size and structure.
Ethane-1,2-dithiol: A linear dithiol with similar sulfur chemistry but lacking the ring structure and positive charge.
1,3-Dithiane: A six-membered ring compound with similar sulfur reactivity but different ring size and stability.
Uniqueness
1,2-Dithiol-1-ium, 3,5-dimethyl-, bromide is unique due to its five-membered ring structure with a positively charged nitrogen atom, which imparts distinct reactivity and stability compared to other sulfur-containing heterocycles. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
22251-86-1 |
|---|---|
Formule moléculaire |
C5H7BrS2 |
Poids moléculaire |
211.1 g/mol |
Nom IUPAC |
3,5-dimethyldithiol-1-ium;bromide |
InChI |
InChI=1S/C5H7S2.BrH/c1-4-3-5(2)7-6-4;/h3H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
JKMNRECQORTLKS-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[S+]S1)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



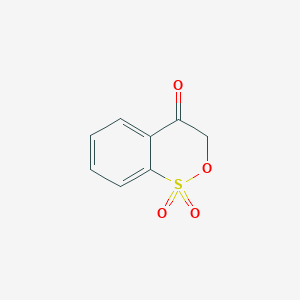
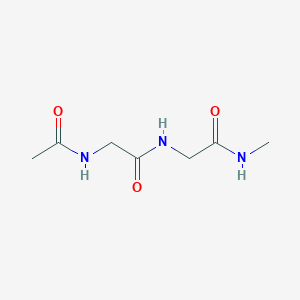
![Spiro[5.5]undecane-3,3-dicarboxylic acid](/img/structure/B14698135.png)
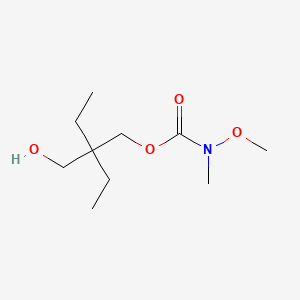
![Acenaphtho[5,6-cd]pyran-1,3-dione](/img/structure/B14698163.png)
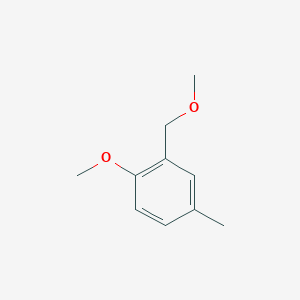
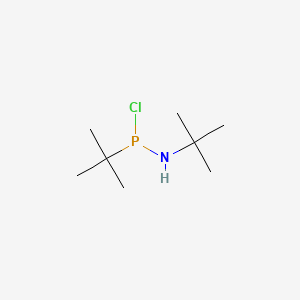
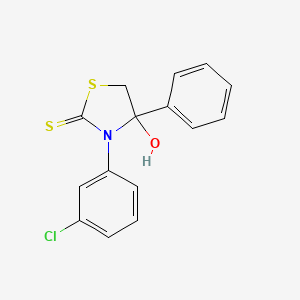
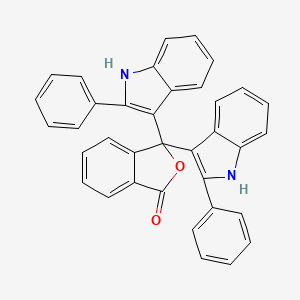
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)

![Propanoic acid, 3-[(trimethylsilyl)thio]-, trimethylsilyl ester](/img/structure/B14698193.png)
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
